(R)-2-Methoxy-1-(p-tolyl)ethanamine

Description

IUPAC Nomenclature and Structural Representation

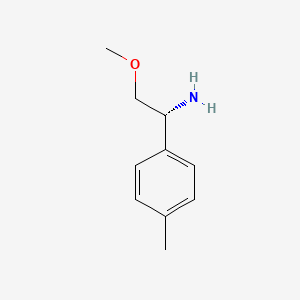

The IUPAC name for this compound is (R)-2-Methoxy-1-(4-methylphenyl)ethanamine , reflecting its methoxy group (-OCH₃) at position 2 and the para-methylphenyl (p-tolyl) substituent at position 1 of the ethanamine chain. The (R)-configuration denotes the absolute stereochemistry of the chiral center at the first carbon.

The molecular formula is C₁₀H₁₅NO , with a molecular weight of 165.23 g/mol . The structure can be represented as:

$$ \text{CH}3\text{O}–\text{CH}2–\text{C}^(\text{NH}_2)–\text{C}_6\text{H}_4–\text{CH}_3 $$

where the asterisk () indicates the chiral center. The p-tolyl group is a benzene ring with a methyl group at the para position (C₆H₄–CH₃).

Common Synonyms and Registry Numbers

This compound is alternatively referred to as:

- (R)-2-Methoxy-1-(p-tolyl)ethylamine

- (R)-1-(4-Methylphenyl)-2-methoxyethanamine

While the ortho-isomer (o-tolyl) has a documented CAS registry number (1269787-41-8), the para-isomer’s CAS number is less frequently reported in public databases. The enantiomer (S)-1-(2-methoxy-4-methylphenyl)ethan-1-amine, a structural analog with a different substitution pattern, is registered under CAS 1259779-28-6.

Stereochemical Significance of the (R)-Configuration

The (R)-configuration confers distinct physicochemical and biological properties due to its three-dimensional arrangement. In chiral environments, such as enzyme active sites or asymmetric catalysts, the R-enantiomer may exhibit enhanced binding affinity or selectivity compared to its S-counterpart. For example:

- Catalytic Applications : Chiral amines like (R)-2-Methoxy-1-(p-tolyl)ethanamine serve as ligands in transition-metal catalysis, where their stereochemistry influences the enantioselectivity of reactions such as hydrogenation or cross-coupling.

- Pharmaceutical Relevance : The R-configuration can determine a compound’s pharmacokinetic profile. While specific data on this molecule’s bioactivity are limited, structurally similar amines are intermediates in synthesizing antidepressants or antiviral agents.

The molecule’s stereochemical integrity is preserved through synthetic routes employing chiral auxiliaries or resolution techniques, ensuring high enantiomeric excess (ee) in final products.

Historical Context in Chiral Chemistry Research

Chiral amines have been pivotal in advancing asymmetric synthesis since the mid-20th century. This compound emerged as a subject of interest in the 2010s alongside growing demand for enantiopure pharmaceuticals. Key milestones include:

- 2010s : Development of novel asymmetric reduction methods using ruthenium or iridium catalysts enabled efficient production of chiral amines with p-tolyl groups.

- 2020s : Advances in computational chemistry facilitated predictive modeling of stereochemical outcomes, optimizing synthetic routes for compounds like this amine.

The compound’s methoxy and p-tolyl groups align with trends in drug design favoring lipophilic, aromatic moieties for improved blood-brain barrier penetration or receptor interaction.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1R)-2-methoxy-1-(4-methylphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |

InChI Key |

YEWGYNODIOSGHG-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](COC)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-1-(p-tolyl)ethanamine typically involves several steps. One common method starts with the preparation of ®-N-[1-(4-methylphenyl)ethyl]acetamide. This intermediate is then subjected to a series of reactions, including the addition of n-butanol and potassium hydroxide, followed by heating to 100°C for 24 hours. The mixture is then cooled, and the organic layer is separated and concentrated. The final product is obtained through vacuum distillation .

Industrial Production Methods

Industrial production methods for ®-2-Methoxy-1-(p-tolyl)ethanamine are not well-documented in the public domain. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-1-(p-tolyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-2-Methoxy-1-(p-tolyl)ethanamine has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Methoxy-1-(p-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a specific orientation, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or enzymatic studies.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Trifluoro : The methoxy group in (R)-2-Methoxy-1-(p-tolyl)ethanamine enhances hydrogen bonding in TNF-α inhibition, whereas the electron-withdrawing trifluoro group in its analogue reduces antifungal potency, likely due to altered basicity .

- Dimethyl Substitution : N,N-Dimethylation decreases receptor affinity, possibly due to steric hindrance or reduced amine basicity .

- Bulkier Aryl Groups : Toladryl’s extended aryl-ether moiety improves membrane permeability but sacrifices selectivity compared to the simpler p-tolyl group .

Stereochemical Influence

Table 2: Enantiomeric Activity Comparison

| Compound (Enantiomer) | Activity (vs. Fungi) | Activity (vs. TNF-α) | Reference |

|---|---|---|---|

| This compound | Not reported | IC₅₀: 0.8 μM | |

| (S)-N-Methyl-1-(naphthalen-1-yl)ethanamine | 2-fold lower potency | Not tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.